4-{[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride is a synthetic compound with demonstrated activity as a protein kinase CK2 inhibitor. [] It is a biligand inhibitor, meaning it is composed of two distinct moieties that contribute to its binding affinity and selectivity. The two components of 4-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride are 4-(2-amino-1,3-thiazol-5-yl)benzoic acid and a carboxylate-rich peptoid. [] This compound is of particular interest in cancer research due to the role of CK2 in promoting cell proliferation and inhibiting apoptosis. []
4-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride acts as a potent and selective inhibitor of protein kinase CK2. [] Its high binding affinity (Kd value of 0.3 nM) and selectivity for CK2 (Gini coefficient: 0.75 at 100 nM) [] are attributed to its biligand design. The two distinct components of the molecule target different binding sites on CK2, resulting in enhanced binding and selectivity compared to single-site inhibitors. This compound has been shown to induce apoptosis in HeLa cancer cells by activating caspase-3 at sub-micromolar concentrations (EC50 = 0.3 μM). []
4-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride, specifically its acetoxymethyl ester prodrug ARC-775, has shown promise in preclinical studies for cancer therapy. [] Its potent and selective inhibition of CK2, a key enzyme involved in cell growth and survival, makes it a potential candidate for further development as an anti-cancer agent. [] It has also demonstrated inhibitory activity against platelet aggregation. []
CAS No.: 2381-87-5
CAS No.: 480-09-1
CAS No.: